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Compound of Interest

Compound Name: 4-Bromo-2-formylthiazole

Cat. No.: B1272500

4-Bromothiazole-2-carbaldehyde is a heterocyclic compound of significant interest to the
scientific community, particularly those in pharmaceutical and agrochemical research.[1] Its
structure, featuring a reactive aldehyde group and a bromine-substituted thiazole ring, makes it
a versatile synthetic building block.[1] The thiazole moiety is a known pharmacophore present
in numerous approved drugs, while the bromo- and aldehyde- functionalities serve as handles
for a wide array of chemical transformations, including nucleophilic additions, cross-coupling
reactions, and cycloadditions.[1][2] Understanding the fundamental physical properties of this
reagent is not merely an academic exercise; it is the cornerstone of its effective and safe
utilization in the laboratory, ensuring reproducibility in synthetic protocols and reliability in drug
discovery workflows.[1] This guide provides an in-depth analysis of these properties, grounded
in established analytical techniques and field-proven insights.

Core Physicochemical Characteristics

A precise understanding of a compound's fundamental properties is critical for its handling,
reaction setup, and purification. The data below has been consolidated from various
authoritative sources to provide a reliable reference profile for 4-Bromothiazole-2-
carbaldehyde.
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Property Value Source(s)
CAS Number 167366-05-4 [LI31[41[5]
Molecular Formula C4H2BrNOS [11[415]
Molecular Weight 192.03 g/mol [31[41[5]
Appearance Yellow solid / powder [1]

Melting Point 66-70 °C

Purity >96% [5]

Storage Conditions Store at 0-8 °C [1][6]
SMILES String Brclcsc(C=0)nl [5]
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Experimental Determination of Key Physical
Properties

The validation of a chemical reagent's identity and purity is a primary task in any research
setting. The following sections detail the methodologies for confirming the properties of 4-
Bromothiazole-2-carbaldehyde, explaining the scientific rationale behind each protocol.

Melting Point Determination: A Primary Indicator of
Purity

The melting point is a robust and quickly measured physical constant that provides a strong
indication of a compound's purity. For a pure crystalline solid, the melting range is typically
narrow (less than 2 °C). Impurities disrupt the crystal lattice, which requires less energy to
break, resulting in both a depression of the melting point and a broadening of the melting
range. The reported range of 66-70 °C for this compound is characteristic of a high-purity solid
reagent.

o Sample Preparation: Finely crush a small amount of the yellow solid on a watch glass using
a spatula to ensure uniform heat transfer.
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Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a
small amount (2-3 mm high) into the bottom. Invert the tube and tap it gently on a hard
surface to ensure the sample is densely packed at the sealed end.

Instrument Setup: Place the loaded capillary into the heating block of a calibrated melting
point apparatus.

Measurement: Heat the block rapidly to about 10-15 °C below the expected melting point
(i.e., ~55 °C). Then, decrease the heating rate to 1-2 °C per minute to allow for thermal
equilibrium.

Observation: Record the temperature at which the first drop of liquid appears (T1) and the
temperature at which the entire sample becomes a clear liquid (T2). The melting range is Tz -
T2.

Validation: A sharp range within the 66-70 °C window confirms the sample's purity. A broad or
depressed range suggests the presence of impurities or solvent residue.
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Caption: Workflow for Melting Point Determination.
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Spectroscopic Identity Confirmation

Spectroscopy provides an unambiguous "fingerprint” of a molecule's structure. For a compound
like 4-Bromothiazole-2-carbaldehyde, a combination of NMR, IR, and Mass Spectrometry is
used to confirm its identity beyond any doubt.

e 1H NMR: The proton NMR spectrum is expected to show two distinct signals in the
aromatic/heteroaromatic region. One signal will be a singlet for the proton on the thiazole
ring (C5-H), and the other will be a singlet for the aldehyde proton (-CHO). The aldehyde
proton is highly deshielded and will appear significantly downfield, typically in the range of &
9.5-10.5 ppm. The thiazole proton's chemical shift will be influenced by the bromine atom
and the aldehyde group.

e 13C NMR: The carbon NMR spectrum will confirm the presence of the four unique carbon
atoms in the molecule. Key signals include the aldehyde carbonyl carbon (typically & 180-
190 ppm) and the two carbons of the thiazole ring.

IR spectroscopy is exceptionally useful for identifying key functional groups. The IR spectrum of
4-Bromothiazole-2-carbaldehyde will be dominated by a strong, sharp absorption band
characteristic of the aldehyde C=0 stretch, typically found between 1680-1710 cm~1. Other
important signals include C-H stretching from the aldehyde and the thiazole ring (around 2720-
2820 cm~1 and 3000-3100 cm™1, respectively) and C=N and C=C stretching vibrations from the
thiazole ring (in the 1400-1600 cm~? region).

Mass spectrometry confirms the molecular weight of the compound. For 4-Bromothiazole-2-
carbaldehyde (MW 192.03), the mass spectrum will show a molecular ion peak (M*). A critical
validation feature is the isotopic pattern for bromine. Bromine has two stable isotopes, 7°Br and
81Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two peaks of almost equal
intensity for the molecular ion: one for the molecule containing 7°Br (at m/z = 191) and another
for the molecule containing 8Br (at m/z = 193). This M/M+2 pattern is a definitive indicator of
the presence of a single bromine atom.
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Caption: Integrated workflow for spectroscopic confirmation.

Safety, Handling, and Storage

Proper handling of any chemical reagent is paramount for laboratory safety. 4-Bromothiazole-2-
carbaldehyde is classified with specific hazards that necessitate careful handling procedures.

Hazard Profile:
e GHS Pictograms: GHS07 (Exclamation Mark), GHS08 (Health Hazard).
» Hazard Statements:

o H302: Harmful if swallowed.[3]

o H319: Causes serious eye irritation.[3]

o H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[3]
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e Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye
protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water...).[3]

e Engineering Controls: Always handle this compound in a well-ventilated area, preferably
within a certified chemical fume hood, to avoid inhalation of the powder.

e Personal Protective Equipment (PPE): Standard PPE is required. This includes a lab coat,
nitrile gloves, and chemical safety goggles.[3] A face shield should be used if there is a risk
of splashing.

o Dispensing: When weighing and dispensing the solid, do so carefully to minimize the
creation of airborne dust. Use a spatula and weigh onto a tared weigh paper or directly into
the reaction vessel inside the fume hood.

o Storage: The compound should be stored in a tightly sealed container in a cool, dry place.
The recommended storage temperature is between 0-8 °C (refrigerated) to maintain its
stability and prevent degradation over time.[1]

o Disposal: Dispose of unused material and its container in accordance with local, regional,
and national hazardous waste regulations.

Conclusion

4-Bromothiazole-2-carbaldehyde is a valuable reagent whose effective use is predicated on a
thorough understanding of its physical properties. Its identity as a yellow solid with a distinct
melting point of 66-70 °C serves as a primary quality control check. Spectroscopic analysis via
NMR, IR, and Mass Spectrometry provides an unassailable confirmation of its molecular
structure, with the bromine isotopic pattern in MS being a particularly definitive feature.
Adherence to strict safety and storage protocols ensures not only the integrity of the compound
but also the safety of the research professionals who handle it. This guide provides the
foundational knowledge and validated protocols necessary for the confident and successful
application of 4-Bromothiazole-2-carbaldehyde in pioneering research and development
endeavors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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